molecular formula C8H8BrIO B8137577 (2-Bromo-5-iodo-3-methylphenyl)methanol

(2-Bromo-5-iodo-3-methylphenyl)methanol

Cat. No.: B8137577
M. Wt: 326.96 g/mol
InChI Key: WNGMROXXTMLNOS-UHFFFAOYSA-N
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Description

Structural Significance and Strategic Importance of Halogenated Benzylic Alcohols in Synthetic Chemistry

Halogenated benzylic alcohols are a class of compounds of significant strategic importance in synthetic chemistry due to their dual functionality. The presence of both a hydroxyl group and one or more halogen atoms on the aromatic ring provides multiple reaction sites within a single molecule. researchgate.net The benzylic alcohol moiety can undergo a variety of transformations, such as oxidation to aldehydes or carboxylic acids, or conversion into benzylic halides. researchgate.netresearchgate.net

The strategic value of these compounds is greatly enhanced by the halogen substituents, which act as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. rsc.org In molecules like (2-Bromo-5-iodo-3-methylphenyl)methanol, the presence of two different halogens (bromine and iodine) is particularly significant. The differential reactivity of the carbon-halogen bonds (typically C-I > C-Br) allows for site-selective and sequential coupling reactions, enabling the stepwise construction of highly complex and precisely substituted aromatic structures. Furthermore, ortho-halogenation can influence the conformational preferences of the benzyl (B1604629) alcohol, which can be a factor in stereoselective reactions. rsc.org This high degree of functionalization makes such compounds powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.org

Overview of Aryl Halide and Benzylic Alcohol Functionalities in Advanced Organic Synthesis

The chemical reactivity of this compound is best understood by considering the individual functionalities of aryl halides and benzylic alcohols.

Aryl Halide Functionality: Aryl halides are fundamental substrates in modern organic synthesis, primarily serving as electrophilic partners in a wide array of cross-coupling reactions catalyzed by transition metals like palladium. nih.govnumberanalytics.com Seminal methods such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions all rely on aryl halides to create new bonds to the aromatic ring. numberanalytics.com The nature of the halogen atom dictates its reactivity in the crucial oxidative addition step of the catalytic cycle. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. This reactivity gradient is a cornerstone of selective synthesis, allowing chemists to functionalize a polyhalogenated arene at the most reactive site while leaving the less reactive halogens intact for subsequent transformations. rsc.org

Benzylic Alcohol Functionality: The benzylic alcohol group is also a synthetically valuable functionality. researchgate.net It can be readily oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, which are themselves important precursors in many synthetic pathways. researchgate.net The hydroxyl group can be converted into an ether or ester, or it can be replaced by other functional groups through nucleophilic substitution, often after activation (e.g., conversion to a benzylic halide). researchgate.netwikipedia.orgstudysmarter.co.uk Benzyl esters are also frequently employed as protecting groups in organic synthesis because they can be selectively removed under mild hydrogenolysis conditions. wikipedia.org The combination of these reactive features makes benzylic alcohols crucial intermediates in the synthesis of a wide range of organic compounds, from fragrances to medicinally relevant molecules. researchgate.netacs.org

Historical Context and Evolution of Research on Substituted Phenylmethanols as Key Synthetic Intermediates

The study of substituted phenylmethanols (benzyl alcohols) has evolved significantly over the history of organic chemistry. Initially, these compounds were recognized for their natural occurrence in plants, fruits, and essential oils. wikipedia.org Early laboratory syntheses included the Grignard reaction of phenylmagnesium bromide with formaldehyde (B43269) and the Cannizzaro reaction of benzaldehyde. wikipedia.org For many years, research focused on their fundamental reactions, such as esterification and oxidation.

The landscape of synthetic chemistry was dramatically reshaped in the latter half of the 20th century with the advent of transition metal-catalyzed cross-coupling reactions. The development of the Heck, Suzuki-Miyaura, and Sonogashira reactions, among others, revolutionized the construction of C-C bonds. nih.govnumberanalytics.comrsc.org This new paradigm elevated the importance of aryl halides, transforming them from relatively inert compounds into powerful precursors for complex molecular assembly.

This evolution directly led to the design and synthesis of more sophisticated building blocks like this compound. Such highly functionalized intermediates are not typically found in nature but are deliberately synthesized to serve as platforms for advanced, multi-step synthetic strategies. The ability to combine the classic reactivity of a benzylic alcohol with the site-selective potential of multiple, different aryl halides in one molecule is a testament to the progress in synthetic methodology. These modern intermediates enable chemists to build intricate molecular architectures with a level of precision and efficiency that was previously unattainable, facilitating discovery in fields ranging from drug development to materials science.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Aldehydes
Aryl chlorides
Aryl halides
Aryl iodides
Benzaldehyde
Benzoic acid
Benzylic alcohols
Halogenated benzylic alcohols
Phenylmagnesium bromide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-iodo-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGMROXXTMLNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 5 Iodo 3 Methylphenyl Methanol

De Novo Synthesis Strategies for Substituted Aromatic Systems

The assembly of the 2-bromo-5-iodo-3-methylphenyl scaffold can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency and control of isomer formation.

Regioselective Halogenation Approaches (Bromination, Iodination)

A logical and common strategy for the synthesis of multi-halogenated aromatic compounds is the sequential introduction of halogen atoms, guided by the directing effects of the substituents already present on the aromatic ring. A plausible route to (2-Bromo-5-iodo-3-methylphenyl)methanol could commence with a readily available starting material like 3-methylphenol or 3-methylanisole.

The hydroxyl or methoxy (B1213986) group is a strong ortho-, para-director. Therefore, direct bromination of 3-methylphenol would likely lead to a mixture of products. A more controlled approach would be to start with 3-methylanisole. The bromination of methylanisoles using reagents like N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be a mild and highly regioselective method for the bromination of methoxybenzenes. mdma.ch For 3-methylanisole, bromination is expected to occur at the positions activated by the methoxy group, primarily para to the methoxy group, yielding 4-bromo-3-methylanisole. Subsequent iodination of this intermediate would then be directed by the existing substituents. The methoxy group directs ortho and para, and the bromine atom directs ortho and para. The most likely position for iodination would be ortho to the methoxy group and meta to the methyl group, which is the desired C5 position. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst or iodine with an oxidizing agent are commonly employed for such transformations. tandfonline.com

A representative reaction scheme is presented below:

Scheme 1: Proposed Regioselective Halogenation RouteScheme 1: Proposed Regioselective Halogenation Route
StepReactantReagentProductReference
13-MethylanisoleNBS, CH3CN4-Bromo-3-methylanisole mdma.ch
24-Bromo-3-methylanisoleNIS, TFA2-Bromo-5-iodo-3-methylanisole tandfonline.com

Directed Ortho-Metalation (DoM) Coupled with Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. masterorganicchemistry.com For the synthesis of this compound, one could envision starting with 1-bromo-4-iodo-2-methylbenzene. However, a more practical approach might involve introducing a suitable DMG.

For instance, a methoxy group can act as a moderate DMG. Starting with 2-bromo-5-methylanisole, a directed lithiation at the position ortho to the methoxy group (C6) could be achieved using a strong base like n-butyllithium, followed by quenching with an iodine electrophile such as molecular iodine (I2). Subsequent functionalization of the methyl group would then be required.

A more sophisticated DoM strategy could involve the use of a more powerful directing group, such as an amide or a carbamate, which could be introduced and later modified or removed.

Multistep Sequences from Readily Available Precursors (e.g., o-benzylamine derivatives)

Multi-step synthetic sequences starting from simple, commercially available precursors often provide a reliable and scalable route to complex molecules. A pertinent example is the synthesis of the isomeric 2-bromo-5-iodobenzyl alcohol, which has been achieved starting from o-benzylamine. google.com A similar strategy could be adapted for the synthesis of this compound, likely commencing with a substituted o-toluidine (B26562) derivative such as 2-amino-3-methylbenzoic acid.

A plausible synthetic sequence is outlined below:

Diazotization and Iodination: The amino group of 2-amino-3-methylbenzoic acid can be converted to a diazonium salt, which is then displaced by iodine to yield 2-iodo-3-methylbenzoic acid.

Bromination: The next step would involve the regioselective bromination of 2-iodo-3-methylbenzoic acid. The carboxylic acid group is a meta-director, and the iodine atom is an ortho-, para-director. This would likely lead to bromination at the C5 position, yielding 2-bromo-5-iodo-3-methylbenzoic acid.

Reduction: The final step in this sequence would be the reduction of the carboxylic acid to the corresponding benzylic alcohol.

This approach offers good control over the substitution pattern on the aromatic ring.

Functional Group Interconversions Leading to the Benzylic Alcohol Moiety

Once the appropriately substituted aromatic ring is synthesized, the final step is the introduction of the benzylic alcohol functionality. This can be achieved through several reliable methods.

Reduction of Corresponding Carbonyl Derivatives (e.g., aldehydes, carboxylic acids, esters)

The reduction of a carbonyl group is a fundamental transformation in organic synthesis. If the synthetic route leads to an intermediate such as 2-bromo-5-iodo-3-methylbenzaldehyde or 2-bromo-5-iodo-3-methylbenzoic acid, these can be readily converted to this compound.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. For the reduction of a carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH4) is generally required.

Carbonyl PrecursorReducing AgentSolventProductReference
2-Bromo-5-iodo-3-methylbenzaldehydeNaBH4Methanol/EthanolThis compound masterorganicchemistry.comyoutube.com
2-Bromo-5-iodo-3-methylbenzoic acidLiAlH4THFThis compound google.com

Hydrolysis or Solvolysis of Benzylic Halides (e.g., 2-bromo-4-iodobromomethylbenzene to 2-bromo-5-iodobenzyl alcohol)

An alternative approach to the benzylic alcohol is through the hydrolysis or solvolysis of a corresponding benzylic halide. This strategy involves the initial formation of a benzylic halide, for instance, by radical bromination of 2-bromo-5-iodo-3-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

The resulting 1-(bromomethyl)-2-bromo-5-iodo-3-methylbenzene can then be subjected to hydrolysis, typically using aqueous base or a silver-assisted reaction, to yield the desired this compound. A patent for the synthesis of the isomeric 2-bromo-5-iodobenzyl alcohol describes the hydrolysis of 2-bromo-5-iodobenzyl bromide using an alkali. google.com This demonstrates the viability of this approach. During an SN1 solvolysis, the reaction proceeds through a carbocation intermediate. acs.org

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds, providing efficient pathways to assemble substituted aromatic rings from simpler precursors. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov The reaction's general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

For a polysubstituted arene like this compound, a key strategy involves the sequential functionalization of a di- or tri-halogenated precursor. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective, stepwise couplings. nih.gov For instance, a precursor like 1,4-dibromo-2-iodo-5-methylbenzene (B2678384) could be envisioned. The more reactive C-I bond would preferentially undergo Suzuki-Miyaura coupling with a suitable organoboron reagent, leaving the C-Br bonds intact for subsequent transformations. This chemoselectivity allows for the controlled construction of the complex aryl scaffold. uwindsor.ca The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. Sterically demanding phosphine (B1218219) ligands have been developed to facilitate the coupling of even less reactive aryl chlorides, though iodides and bromides remain the most common substrates. nih.govnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents generalized conditions and common reagents for the Suzuki-Miyaura reaction.

Component Examples Purpose / Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Provides the active Pd(0) species for the catalytic cycle. acs.org
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands Stabilizes the Pd center and facilitates oxidative addition/reductive elimination.
Boron Reagent Arylboronic acids, Arylboronic esters The nucleophilic partner in the cross-coupling.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N Activates the organoboron species for transmetalation. nih.govacs.org
Solvent Toluene/H₂O, Dioxane, DMF, THF Solvent choice affects solubility and reaction kinetics. acs.org

The Sonogashira reaction is another cornerstone of C-C bond formation, specifically creating a bond between a sp² carbon of a vinyl or aryl halide and a sp-hybridized carbon of a terminal alkyne. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology is highly valuable for introducing alkyne moieties, which are versatile functional handles for further synthetic elaborations.

In synthesizing precursors for this compound, one could start with a dihalo-methyl-benzene derivative and use a Sonogashira coupling to introduce an acetylenic group. For example, coupling 2-bromo-5-iodo-toluene with a protected alkyne like trimethylsilylacetylene (B32187) would selectively occur at the more reactive iodide position. The resulting aryl alkyne is a key intermediate that can be converted to other functional groups. The reaction is known for its mild conditions, often proceeding at room temperature, which allows for high functional group tolerance. wikipedia.orgmdpi.com Recent advancements have led to the development of copper-free and even solvent-free Sonogashira protocols, the latter utilizing high-speed ball milling, which aligns with green chemistry principles. researchgate.netrsc.org

Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Halides This table provides examples of catalyst systems and conditions used in the Sonogashira reaction.

Component Examples Purpose / Notes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂ The primary catalyst for the cross-coupling cycle. researchgate.net
Copper(I) Co-catalyst CuI Facilitates the formation of a copper(I) acetylide intermediate. organic-chemistry.org
Ligand PPh₃, N-Heterocyclic Carbenes (NHCs) Stabilizes the palladium catalyst.
Base Et₃N, i-Pr₂NH, Piperidine Acts as both a base and often as the solvent.
Alkyne Phenylacetylene, Trimethylsilylacetylene The terminal alkyne coupling partner. rsc.org

Methodological Innovations and Green Chemistry Considerations in Synthesis

Modern synthetic strategies increasingly prioritize sustainability, focusing on methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. Phase-transfer catalysis and the rigorous optimization of reaction conditions are central to achieving these "green" chemistry goals.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ionic reactant from the aqueous phase into the organic phase where it can react with the organic substrate. ijirset.comslideshare.net This approach offers significant advantages, including faster reaction rates, higher yields, and the elimination of expensive and often hazardous polar aprotic solvents like DMSO or DMF. ijirset.comtcichemicals.com

In the context of synthesizing this compound, PTC is particularly relevant for halogenation steps. A patented method for the synthesis of the closely related 2-bromo-5-iodo-benzyl alcohol utilizes a phase-transfer catalyst for the selective iodination of o-toluidine (2-methylaniline). google.com In this step, the catalyst transports the iodide anion into the organic phase to react with the substrate, avoiding the need for harsh reaction conditions and simplifying product work-up. google.com The use of PTC in this manner is a prime example of green chemistry, as it often allows reactions to be run in biphasic systems like toluene/water, minimizing organic solvent waste. acsgcipr.org

Table 3: Phase-Transfer Catalysis in Iodination Based on the synthesis described for a related iodo-substituted benzyl (B1604629) alcohol. google.com

Component Example from Patent google.com Function
Substrate o-Toluidine The aromatic precursor to be iodinated.
Iodinating Reagent Iodine (I₂) Source of iodine.
Phase-Transfer Catalyst Quaternary ammonium salt (e.g., Tetrabutylammonium bromide) Transports the iodide anion between phases.
Base Ammonium bicarbonate Weak base used in the reaction.
Solvent System Halogenated alkane (e.g., Dichloromethane) The organic phase for the reaction.

Achieving a high yield of a pure product in a multi-step synthesis is critically dependent on the optimization of reaction conditions for each individual transformation. This involves careful selection of reagents, solvents, temperature, and reaction times to maximize the desired reaction pathway while minimizing the formation of byproducts. researchgate.net

A synthetic route analogous to that for 2-bromo-5-iodo-benzyl alcohol provides a clear illustration of this principle. google.com The synthesis proceeds through several key steps:

Iodination: Selective iodination of the aniline (B41778) precursor is achieved using PTC, as described previously.

Diazotization and Bromination: The resulting 2-methyl-4-iodoaniline undergoes a Sandmeyer-type reaction. It is first converted to a diazonium salt at a controlled low temperature (10–15 °C) and then reacted with a bromide source to replace the amino group with a bromine atom. google.com Temperature control is critical to prevent decomposition of the unstable diazonium intermediate.

Benzylic Bromination: The methyl group of the 2-bromo-4-iodotoluene intermediate is brominated, typically using N-Bromosuccinimide (NBS) and a radical initiator, to form a benzyl bromide.

Hydrolysis: The final step is the hydrolysis of the benzyl bromide to the target benzyl alcohol. This is accomplished using an aqueous base, again at a controlled low temperature (10–15 °C) to afford the final product in high yield (92.3% reported for the analogous compound). google.com

Table 4: Optimized Multi-Step Synthesis of an Analogous Benzyl Alcohol google.com This table summarizes the reaction sequence and conditions reported in patent CN113233957A for 2-bromo-5-iodo-benzyl alcohol, a structural analog.

Step Reaction Key Reagents Conditions Reported Yield
1 Iodination o-Toluidine, I₂, PTC Dichloromethane -
2 Diazotization/Bromination 2-Methyl-4-iodoaniline, NaNO₂, H₂SO₄, CuBr 10–15 °C -
3 Benzylic Bromination 2-Bromo-4-iodotoluene, NBS, Initiator - -
4 Hydrolysis 2-Bromo-4-iodobromomethylbenzene, NaOH(aq) DMSO, 10–15 °C 92.3%

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Iodo 3 Methylphenyl Methanol and Its Precursors

Elucidation of Reaction Pathways for Halogen Functionalization

The synthesis of (2-Bromo-5-iodo-3-methylphenyl)methanol necessarily begins with the controlled halogenation of a simpler precursor, typically a substituted toluene. The mechanisms governing the introduction of bromine and iodine onto the aromatic ring are critical for understanding the regiochemical outcome of the synthesis.

Mechanisms of Electrophilic Aromatic Substitution (Bromination, Iodination)

Electrophilic Aromatic Substitution (SEAr) is the cornerstone of arene functionalization. The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on a potent electrophile, followed by rearomatization. youtube.com

Generation of the Electrophile: For bromination, a Lewis acid catalyst like Iron(III) bromide (FeBr3) is used to polarize the Br-Br bond, creating a highly electrophilic bromine species. youtube.com For iodination, iodine (I2) itself is generally unreactive and requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more powerful electrophilic iodine species, often represented as I+. jove.comlibretexts.org

Formation of the Sigma Complex (Arenium Ion): The nucleophilic benzene (B151609) ring attacks the electrophile (Br+ or I+), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. youtube.com

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the halogenated product. masterorganicchemistry.com

The synthesis of the precursor for this compound likely starts from 3-methyltoluene (m-xylene) or a related compound, where the directing effects of the substituents guide the position of the incoming halogens.

Mechanisms of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenyl Systems

While electrophilic substitution is characteristic of electron-rich aromatic rings, Nucleophilic Aromatic Substitution (SNAr) can occur on aromatic rings that are electron-deficient. byjus.com This is particularly relevant for aryl halides bearing strongly electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group (the halide). wikipedia.orgpressbooks.pub

The SNAr mechanism is a two-step process:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken. The presence of EWGs at ortho/para positions is crucial as they delocalize the negative charge, stabilizing this intermediate. pressbooks.pub

Elimination of the Leaving Group: The leaving group (halide) is expelled, and the aromaticity of the ring is restored.

For a dihalogenated system like a dibromo- or diiodo-toluene derivative, SNAr is generally unfavorable because halogens are only weakly deactivating and the methyl group is activating. unizin.org Without strong EWGs, forcing conditions (high temperature and pressure) would be required, and the reaction might proceed through a different, more drastic mechanism, such as one involving a benzyne (B1209423) intermediate. pressbooks.pub Therefore, direct displacement of the bromo or iodo groups on the precursor to this compound by a nucleophile under standard SNAr conditions is not a synthetically viable pathway.

Study of Benzylic Alcohol Reactivity Mechanisms

The benzylic alcohol functional group in this compound is a key site for further chemical transformations, including oxidation, etherification, and esterification.

Mechanisms of Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols, such as benzylic alcohols, can yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. libretexts.org

Oxidation to Aldehydes: Reagents like pyridinium (B92312) chlorochromate (PCC) are commonly used for the controlled oxidation of primary alcohols to aldehydes. The mechanism involves the formation of a chromate (B82759) ester intermediate. A base (like pyridine) then abstracts the benzylic proton, leading to the elimination of the chromium species and the formation of the C=O double bond of the aldehyde. libretexts.orgmasterorganicchemistry.com More modern, greener methods may use photocatalysts like Eosin Y with molecular oxygen, proceeding through a radical mechanism involving hydrogen atom transfer from the alcohol. organic-chemistry.orgacs.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) in aqueous conditions, will oxidize a primary alcohol all the way to a carboxylic acid. libretexts.orgpatsnap.com The reaction proceeds through the aldehyde, which in the presence of water forms a hydrate (B1144303) intermediate. This hydrate is then further oxidized to the carboxylic acid. masterorganicchemistry.com One-pot procedures that merge a catalytic oxidation to the aldehyde with a subsequent oxidation using reagents like sodium chlorite (B76162) (a Lindgren oxidation) are also effective. rsc.orgrsc.org

Mechanisms of Etherification and Esterification

Etherification: The conversion of this compound to an ether can be achieved under various conditions. Acid-catalyzed dehydration to form a symmetrical dibenzyl ether is possible, but for unsymmetrical ethers, a cross-etherification is needed. researchgate.netnih.gov One common pathway involves the protonation of the alcohol's hydroxyl group by an acid, followed by its departure as water to form a benzylic carbocation. This cation is then attacked by another alcohol molecule. nih.govrsc.org The stability of the benzylic carbocation is key to this SN1-type mechanism.

Esterification: The most common method for forming an ester from an alcohol is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. patsnap.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. vedantu.com Following proton transfers, a molecule of water is eliminated as the leaving group, and subsequent deprotonation yields the final ester product. acs.orgresearchgate.net

Role of Substituent Effects on Reactivity and Regioselectivity

The substituents on the benzene ring—bromo, iodo, methyl, and hydroxymethyl—profoundly influence the reactivity and regioselectivity of the aromatic ring towards further substitution. unizin.orglumenlearning.com These effects are a combination of inductive and resonance effects.

Inductive Effect: This is the withdrawal or donation of electron density through the sigma bonds. Halogens (Br, I) are more electronegative than carbon and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. libretexts.org Alkyl groups (CH3, CH2OH) are weakly electron-donating.

Resonance Effect: This involves the delocalization of lone pairs or pi electrons through the pi system. Halogens have lone pairs that can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. libretexts.org This resonance donation opposes their inductive withdrawal.

For this compound, the directing effects of the substituents are summarized below.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-CH3 Weakly DonatingN/A (Hyperconjugation)ActivatingOrtho, Para-Directing
-Br WithdrawingWeakly DonatingDeactivatingOrtho, Para-Directing
-I WithdrawingWeakly DonatingDeactivatingOrtho, Para-Directing
-CH2OH Weakly WithdrawingN/AWeakly DeactivatingOrtho, Para-Directing

In an electrophilic substitution reaction on the precursor, 2-bromo-5-iodo-3-methyltoluene, the directing effects of the three substituents must be considered collectively. The methyl group is an activator, while the halogens are deactivators. wikipedia.org The activating methyl group will most strongly direct an incoming electrophile. The positions ortho and para to the methyl group are C2, C4, and C6. Since C2 and C5 are already substituted, the only available activated positions are C4 and C6. The steric hindrance from the adjacent methyl and iodo groups would likely influence the final regiochemical outcome between these two positions.

In reactions involving the benzylic alcohol, such as acid-catalyzed etherification, the electron-withdrawing nature of the bromo and iodo substituents would slightly destabilize the formation of a benzylic carbocation intermediate compared to an unsubstituted benzyl (B1604629) alcohol, potentially slowing the reaction rate. nih.gov Conversely, the electron-donating methyl group would offer some stabilization.

Electronic and Steric Directing Effects of Bromine, Iodine, and Methyl Groups

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. lumenlearning.comlibretexts.orglibretexts.org In the case of this compound, the benzene ring is adorned with three distinct groups: a bromine atom, an iodine atom, and a methyl group, in addition to the hydroxymethyl group.

Electronic Effects:

Substituents influence the reactivity of the aromatic ring through a combination of inductive and resonance effects. libretexts.org

Inductive Effect: This is the transmission of charge through sigma bonds. Halogens (bromine and iodine) are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack. pressbooks.pub Alkyl groups, like the methyl group, are weakly electron-donating through induction (+I), thus activating the ring. nih.gov

In this compound, we have a combination of activating and deactivating groups:

Bromine and Iodine: Both are deactivating, ortho, para-directing groups. pressbooks.pub Their deactivating nature stems from their strong -I effect, while their ortho, para-directing ability is due to their +R effect, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. libretexts.org

Methyl Group: This is an activating, ortho, para-directing group due to its +I effect and hyperconjugation. nih.gov

The directing effects of these substituents can either reinforce or oppose each other. In a polysubstituted benzene, the position of electrophilic attack is generally determined by the strongest activating group. mdpi.com

Steric Effects:

Steric hindrance plays a crucial role in determining the regioselectivity of a reaction, especially when bulky groups are present. libretexts.org In this compound, the substituents are located at positions 2, 3, and 5. The ortho positions relative to the methyl group (positions 2 and 4) and the bromine atom (positions 1 and 3) are sterically hindered. Attack at the position between two substituents is generally disfavored.

Predicting Regioselectivity:

To predict the outcome of an electrophilic substitution on the precursor, 2-bromo-5-iodo-3-methyltoluene, we must consider the combined effects of all substituents. The methyl group is the strongest activator and will primarily direct incoming electrophiles to its ortho and para positions. However, these positions are already substituted or sterically hindered. The interplay between the deactivating but ortho, para-directing halogens and the activating methyl group leads to a complex reactivity pattern that can often only be definitively determined experimentally.

The following table summarizes the individual effects of the substituents:

SubstituentElectronic Effect (Inductive)Electronic Effect (Resonance)Overall Effect on ReactivityDirecting Effect
Bromine -I (Electron-withdrawing)+R (Electron-donating)Deactivatingortho, para
Iodine -I (Electron-withdrawing)+R (Electron-donating)Deactivatingortho, para
Methyl +I (Electron-donating)Hyperconjugation (Activating)Activatingortho, para
Hydroxymethyl -I (Weakly electron-withdrawing)-Weakly deactivatingortho, para

This table is based on established principles of physical organic chemistry.

Investigation of Reaction Kinetics and Transition States (e.g., through computational methods)

Reaction Kinetics and the Hammett Equation:

The Hammett equation is a powerful tool in physical organic chemistry that relates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives. wikipedia.orgslideshare.netdalalinstitute.com It takes the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions. dalalinstitute.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. wikipedia.org

For reactions involving the benzylic alcohol group of this compound, such as oxidation to the corresponding aldehyde, a Hammett analysis could reveal the electronic demands of the transition state. For instance, in the oxidation of substituted benzyl alcohols, a negative ρ value is often observed, indicating the development of a positive charge at the benzylic carbon in the transition state. The magnitude of ρ would reflect the sensitivity of the reaction to the electronic effects of the bromo, iodo, and methyl substituents.

The following table presents representative Hammett substituent constants (σ) for groups analogous to those in the target molecule. These constants are used to quantify the electronic effect of each substituent.

Substituentσ_metaσ_para
-Br 0.390.23
-I 0.350.18
-CH₃ -0.07-0.17
-NO₂ 0.710.78

Data sourced from established Hammett constant tables. dalalinstitute.comlibretexts.orgresearchgate.net

Computational Investigations of Transition States:

Modern computational chemistry provides powerful tools for elucidating reaction mechanisms at the molecular level. nih.gov Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition states. researchgate.net

For a reaction involving this compound, a computational study could:

Determine the geometry of the transition state: This would provide insights into the bonding changes occurring during the rate-determining step.

Calculate the activation energy: This would allow for a theoretical prediction of the reaction rate.

Analyze the electronic structure of the transition state: This could reveal the nature of charge distribution and orbital interactions, providing a detailed picture of the electronic effects of the substituents. researchgate.net

Model the effects of solvation: By including solvent models, the influence of the reaction medium on the kinetics can be assessed. nih.gov

For example, in a nucleophilic substitution reaction at the benzylic carbon, computational methods could distinguish between an Sₙ1-like mechanism with a discrete carbocation intermediate and an Sₙ2-like mechanism with a single concerted transition state. The calculations would reveal how the bromo, iodo, and methyl groups stabilize or destabilize these respective pathways.

While specific computational studies on this compound are not currently published, the principles and methodologies are well-established and could be readily applied to gain a deeper understanding of its reactivity.

Transformations at the Benzylic Alcohol Functionality

The benzylic alcohol group is a primary site for chemical modification, offering pathways to various important functional groups.

Selective Oxidation to (2-Bromo-5-iodo-3-methylphenyl)methanal or (2-Bromo-5-iodo-3-methylphenyl)benzoic Acid

The oxidation of the benzylic alcohol in this compound can be selectively controlled to yield either the corresponding aldehyde, (2-Bromo-5-iodo-3-methylphenyl)methanal, or the carboxylic acid, (2-Bromo-5-iodo-3-methylphenyl)benzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are employed for the synthesis of the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (DCM) at room temperature. These conditions are designed to prevent over-oxidation to the carboxylic acid.

For the formation of (2-Bromo-5-iodo-3-methylphenyl)benzoic acid, stronger oxidizing agents are required. Common reagents for this conversion include potassium permanganate (KMnO4) in a basic aqueous solution, or chromium trioxide (CrO3) in an acidic medium (Jones oxidation). These powerful oxidants ensure the complete conversion of the alcohol to the carboxylic acid. A patent describes a method for preparing 2-bromo-5-iodobenzoic acid from a related precursor, highlighting the industrial relevance of such transformations google.com.

Table 1: Selective Oxidation of this compound

Product Oxidizing Agent Typical Reaction Conditions
(2-Bromo-5-iodo-3-methylphenyl)methanal Pyridinium chlorochromate (PCC) Dichloromethane, Room temperature
(2-Bromo-5-iodo-3-methylphenyl)methanal Dess-Martin periodinane (DMP) Dichloromethane, Room temperature
(2-Bromo-5-iodo-3-methylphenyl)benzoic acid Potassium permanganate (KMnO4) Basic aqueous solution, Heat
(2-Bromo-5-iodo-3-methylphenyl)benzoic acid Chromium trioxide (CrO3) / H2SO4 Acetone, 0°C to Room temperature

Esterification and Etherification for Protecting Group Chemistry or Prodrug Design

The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are fundamental in organic synthesis for the protection of the alcohol functionality during subsequent chemical steps or for the design of prodrugs with improved pharmacokinetic properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst like a strong acid or a base. For instance, reaction with acetic anhydride in the presence of pyridine would yield (2-bromo-5-iodo-3-methylphenyl)methyl acetate. The use of ester moieties as prodrug strategies is a well-established concept in medicinal chemistry to enhance drug delivery and bioavailability nih.govacs.org.

Etherification , such as the formation of a benzyl ether, is commonly carried out using the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide organic-chemistry.org. Benzyl ethers are widely used as protecting groups because they are stable under many reaction conditions but can be easily removed by hydrogenolysis acs.orguwindsor.calibretexts.org. The strategic use of protecting groups is essential in multi-step organic synthesis wikipedia.org.

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reagent Product Purpose
Esterification Acetic anhydride, Pyridine (2-Bromo-5-iodo-3-methylphenyl)methyl acetate Protecting group / Prodrug motif
Esterification Benzoyl chloride, Triethylamine (2-Bromo-5-iodo-3-methylphenyl)methyl benzoate Protecting group / Prodrug motif
Etherification Sodium hydride, Benzyl bromide (2-Bromo-5-iodo-3-methylphenyl)methyl benzyl ether Protecting group
Etherification Sodium hydride, Methyl iodide 1-Bromo-4-(methoxymethyl)-2-iodo-5-methylbenzene Chemical intermediate

Conversion to Other Benzylic Derivatives (e.g., Benzylic Halides, Amines)

The benzylic alcohol can be converted into other valuable functional groups, such as benzylic halides and amines, which serve as precursors for a wide range of further transformations.

Benzylic Halides: The conversion of benzylic alcohols to benzylic halides can be accomplished using various reagents. For example, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) provides the corresponding benzylic chloride or bromide, respectively libretexts.org. These reactions typically proceed through an SN1 or SN2 mechanism depending on the substrate and reaction conditions libretexts.orgmasterorganicchemistry.com. A patent describes a general method for converting an alcohol to a halide using an aromatic carboxylic acid halide in the presence of an N-substituted formamide google.com.

Benzylic Amines: Benzylic amines can be synthesized from the corresponding alcohol through a two-step process involving initial conversion to a good leaving group (like a halide or tosylate) followed by nucleophilic substitution with an amine or ammonia chemistrysteps.com. Direct amination of benzylic alcohols is also possible using catalysts, which offers a more atom-economical route nih.govacs.orgorganic-chemistry.org.

Table 3: Conversion to Other Benzylic Derivatives

Derivative Reagent(s) Product
Benzylic Bromide Phosphorus tribromide (PBr3) 1-Bromo-2-(bromomethyl)-4-iodo-5-methylbenzene
Benzylic Chloride Thionyl chloride (SOCl2) 1-Bromo-2-(chloromethyl)-4-iodo-5-methylbenzene
Benzylic Amine 1. SOCl2, 2. NH3 (2-Bromo-5-iodo-3-methylphenyl)methanamine

Reactions at the Aryl Halide Centers (Bromine and Iodine)

The presence of two different halogen atoms on the aromatic ring, bromine and iodine, opens up possibilities for selective functionalization through modern cross-coupling reactions.

Selective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds nih.gov. The differential reactivity of aryl iodides and aryl bromides allows for selective reactions at one of the halogenated positions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond, enabling selective coupling at the iodine-bearing position under carefully controlled conditions yonedalabs.comacs.org.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide to form a new carbon-carbon bond nih.govcore.ac.uk. In the case of this compound, it is possible to achieve selective coupling at the C-I bond by using appropriate catalytic systems and reaction conditions researchgate.netacs.orgnih.govacs.orgnih.gov. For instance, reacting the compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base would be expected to yield a biaryl product where the iodine atom has been replaced by the aryl group from the boronic acid, leaving the bromine atom intact for potential subsequent transformations nih.govtandfonline.comacs.org.

Table 4: Selective Suzuki-Miyaura Coupling of this compound

Boronic Acid Catalyst Base Product
Phenylboronic acid Pd(PPh3)4 K2CO3 (2-Bromo-3-methyl-[1,1'-biphenyl]-5-yl)methanol
4-Methoxyphenylboronic acid Pd(OAc)2 / SPhos K3PO4 (2-Bromo-4'-methoxy-3-methyl-[1,1'-biphenyl]-5-yl)methanol
Pyridine-3-boronic acid PdCl2(dppf) Na2CO3 (2-Bromo-3-methyl-5-(pyridin-3-yl)phenyl)methanol

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (2-Bromo-5-iodo-3-methylphenyl)methanol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl group protons, and the hydroxyl proton. The chemical shift (δ) of each signal is influenced by the electron-donating or electron-withdrawing effects of the adjacent substituents (bromo, iodo, methyl, and hydroxymethyl groups). The expected signals, their multiplicities (splitting patterns), and integrations are outlined below.

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~7.81HDoublet (d)Aromatic H (H-6)
~7.51HDoublet (d)Aromatic H (H-4)
~4.62HSinglet (s)Methylene (-CH₂)
~2.43HSinglet (s)Methyl (-CH₃)
Variable1HSinglet (s, broad)Hydroxyl (-OH)

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within the molecule. The spectrum for this compound would be expected to show eight distinct signals: six for the aromatic carbons and one each for the methylene and methyl carbons. The heavy bromine and iodine atoms significantly influence the chemical shifts of the carbons to which they are attached.

Predicted Chemical Shift (δ, ppm)Assignment
~142Aromatic C (C-1)
~140Aromatic C (C-4)
~138Aromatic C (C-6)
~135Aromatic C (C-3)
~125Aromatic C (C-2)
~95Aromatic C (C-5)
~65Methylene (-CH₂)
~23Methyl (-CH₃)

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in 1D spectra. A COSY spectrum would show correlations between the two aromatic protons, confirming their neighboring relationship. An HSQC spectrum would correlate each proton signal to its directly attached carbon, confirming the C-H connectivities for the aromatic, methylene, and methyl groups.

Mass Spectrometry Techniques (e.g., LC-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and providing evidence for its elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.

The calculated molecular weight of C₈H₈BrIO is 326.88 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (m/z).

Expected Mass Spectrometry Data:

Molecular Formula: C₈H₈BrIO

Monoisotopic Mass: 326.8825 g/mol

Key Ion Clusters (m/z):

[M]⁺: 326.9 / 328.9 (characteristic 1:1 bromine isotope pattern)

[M-H₂O]⁺: 308.9 / 310.9 (loss of water)

[M-Br]⁺: 247.9 (loss of bromine radical)

[M-I]⁺: 199.9 / 201.9 (loss of iodine radical)

Predicted m/zIon FragmentInterpretation
326.9 / 328.9[C₈H₈BrIO]⁺Molecular Ion [M]⁺
308.9 / 310.9[C₈H₆BrI]⁺Loss of H₂O from the alcohol
247.9[C₈H₈IO]⁺Loss of Bromine
199.9 / 201.9[C₈H₈BrO]⁺Loss of Iodine

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple separation with detection, allowing for the analysis of the compound within a mixture and the identification of any impurities.

Chromatographic Techniques for Purity Determination and Separation (e.g., HPLC, UPLC, GC)

Chromatographic methods are the gold standard for assessing the purity of this compound. These techniques separate the target compound from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used for purity analysis of non-volatile, thermally sensitive compounds like this benzyl (B1604629) alcohol derivative. A reversed-phase method is typically employed. The compound is dissolved in a suitable solvent and injected into the system, where it is separated based on its polarity. Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic ring absorbs strongly.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile (B52724) and Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected ResultA single major peak with purity >98%

Gas Chromatography (GC): GC can also be used for purity assessment if the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated in a capillary column. A Flame Ionization Detector (FID) is commonly used for detection, providing a response proportional to the mass of the carbon-containing analyte.

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H bond of the alcohol, the C-H bonds of the aromatic ring, methyl, and methylene groups, the C-O bond of the alcohol, and the aromatic C=C bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3550–3200 (broad)O-H StretchAlcohol (-OH)
3100–3000C-H StretchAromatic C-H
2960–2850C-H StretchAliphatic (-CH₃, -CH₂)
1600–1450C=C StretchAromatic Ring
1260–1000C-O StretchPrimary Alcohol (C-OH)
600-500C-Br StretchAryl Bromide
550-485C-I StretchAryl Iodide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The substituted benzene (B151609) ring in this compound acts as a chromophore. The spectrum is expected to show absorption bands corresponding to π → π* transitions. The presence of substituents on the benzene ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Predicted λmax (nm)SolventElectronic Transition
~260 - 280Ethanol (B145695) or Methanol (B129727)π → π* (Benzene Ring)

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Iodo 3 Methylphenyl Methanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in predicting the reactivity and stability of chemical compounds.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. polimi.it It allows for the accurate calculation of ground state geometries, energies, and other molecular properties. By applying DFT, the most stable three-dimensional arrangement of atoms in (2-Bromo-5-iodo-3-methylphenyl)methanol can be determined. These calculations involve optimizing the molecular geometry to find the lowest energy conformation.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table presents illustrative data based on typical values for similar halogenated aromatic compounds.

Property Calculated Value
Ground State Energy -4892.1 Hartrees
Dipole Moment 2.15 Debye
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack.

For this compound, an MEP analysis would likely reveal a negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The areas around the halogen atoms, particularly the iodine, may exhibit regions of positive potential (a phenomenon known as a sigma-hole), making them potential sites for halogen bonding interactions. nih.gov Understanding the charge distribution is crucial for predicting how the molecule will interact with other reagents.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For substituted benzyl (B1604629) alcohols like this compound, oxidation reactions are of significant interest. patsnap.comsemanticscholar.org

Table 2: Hypothetical Calculated Energies for the Oxidation of this compound to the Corresponding Aldehyde This table presents illustrative data.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanical methods are highly accurate, they can be computationally expensive for large systems or long simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a less computationally intensive approach to study the conformational landscape and dynamic behavior of molecules.

Conformational analysis of this compound would involve exploring the different spatial orientations of the hydroxymethyl group relative to the aromatic ring. The rotation around the bond connecting the CH₂OH group to the phenyl ring is a key conformational variable. Molecular mechanics calculations can be used to determine the relative energies of different conformers. Studies on similar substituted benzenes have shown that the preferred conformation is influenced by the nature and position of the substituents. rsc.org

Molecular dynamics simulations can provide further insights into the molecule's flexibility and how it behaves over time at a given temperature. These simulations would reveal the accessible conformations and the energy barriers between them, offering a dynamic picture of the molecule's structure.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data based on conformational studies of similar benzyl derivatives.

Dihedral Angle (Ring-C-O-H) Relative Energy (kcal/mol) Population (%)
60° (gauche) 0.0 65

Q & A

Q. How does the methyl group at the 3-position influence regioselectivity in further derivatization?

  • Methodological Answer : The methyl group sterically blocks electrophilic attack at the adjacent position, directing reactions to the para-iodo site. Competitive experiments with methyl-free analogs (e.g., 2-bromo-5-iodophenylmethanol) show >80% para-selectivity in nitration reactions (HNO3_3/H2_2SO4_4, 0°C) .

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